molecular formula C11H9B B1267071 2-Bromo-3-methylnaphthalene CAS No. 939-15-1

2-Bromo-3-methylnaphthalene

Cat. No. B1267071
CAS RN: 939-15-1
M. Wt: 221.09 g/mol
InChI Key: MQYUUWGCGPVNLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromo-methylnaphthalene derivatives often involves multi-step chemical reactions, including the Diels-Alder reaction, electrophilic aromatic substitution, and free radical halogenation. For instance, the synthesis of related compounds like 1-Bromo-8-methylnaphthalene and 1-Bromo-5-methylnaphthalene through a mixture of regioisomeric reactions has been documented (Onyango et al., 2015).

Molecular Structure Analysis

Molecular structure analysis involves understanding the compound's geometric configuration and electronic structure. For 2-Bromo-3-methylnaphthalene, experimental and theoretical spectroscopic analyses, including FT-IR, FT-Raman, and UV-VIS, along with DFT calculations, provide insights into its vibrational, electronic, and charge transfer properties (Saji et al., 2021).

Chemical Reactions and Properties

The chemical behavior of 2-Bromo-3-methylnaphthalene includes its reactivity in various chemical reactions and its interaction with other compounds. For example, its reaction with enneacarbonyldi-iron leads to the formation of a new π-complex with a trimethylenemethane-type ligand, showcasing its potential in complex chemical synthesis (Nesmeyanov et al., 1970).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and crystalline structure, are crucial for its handling and application in various contexts. For related compounds, the characterization of polymorphism, such as in 2-methylnaphthalene, provides valuable information on the different crystalline forms and their stability across temperatures (Meresse et al., 1983).

Chemical Properties Analysis

The chemical properties analysis focuses on the reactivity, stability, and chemical transformations of 2-Bromo-3-methylnaphthalene. Its oxidation mechanism, particularly initiated by OH radicals, illustrates the compound's behavior under atmospheric conditions and provides insights into its environmental persistence and degradation pathways (Wu et al., 2015).

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2-Bromo-3-methylnaphthalene and its derivatives are often used in organic synthesis. For example, the Diels-Alder reaction with 2-methylfuran and 3-bromobenzyne yields 1,4-dihydro-1,4-epoxynaphthalenes, which upon deoxygenation afford 1-bromo-8-methylnaphthalene and 1-bromo-5-methylnaphthalene (Onyango et al., 2015).
  • Bromination of 2-methylnaphthalene at low temperatures results in 1-bromo-2-methylnaphthalene, which can be further reacted with sodium methoxide to obtain 1-methoxy-2-methylnaphthalene (Wang Hai-yang, 2009).

Intermediate in Pharmaceutical Preparations

  • Compounds like 2-Bromo-6-methoxynaphthalene, related to 2-Bromo-3-methylnaphthalene, are important intermediates in the synthesis of non-steroidal anti-inflammatory agents such as nabumetone and naproxen (Wei-Ming Xu & Hong-Qiang He, 2010).

Material Science and Engineering

  • Studies of crystalline forms of related compounds, like 2-methylnaphthalene, provide insights into molecular interactions and material properties. For example, 2-methylnaphthalene shows three distinct crystalline forms, which are relevant in the context of molecular engineering and design (Meresse et al., 1983).

Environmental and Analytical Chemistry

  • Selective sensing applications are also prominent. For instance, 1-bromo-2-methylnaphthalene has been used in the selective recognition of Cu(II) ions through dynamic phosphorescence quenching (Yu Wang et al., 2005).

properties

IUPAC Name

2-bromo-3-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYUUWGCGPVNLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298366
Record name 2-bromo-3-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methylnaphthalene

CAS RN

939-15-1
Record name 939-15-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122688
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-3-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
S Azuma, K Nishio, K Kubo, T Sasamori… - The Journal of …, 2012 - ACS Publications
Three types of dimeric naphthoquinones, which possess structurally diverse skeletons, can be prepared in one step from 2-bromo-3-methyl-1,4-naphthoquinones. 2,2′-Dimeric …
Number of citations: 14 pubs.acs.org
M Erdoğan - Sakarya University Journal of Science, 2021 - dergipark.org.tr
… For this, 2bromo-3-methylnaphthalene (3) was synthesized by bromination of the commercially available cyclopentadiene derivate 5 adduct of 2methylnaphthalene (6) (Figure 1) [16]. In …
Number of citations: 4 dergipark.org.tr
K Sato, S Inoue, K Saito - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
A new synthesis of vitamins K1(1), and K2(5n)(2) is described. Reaction of bis-(1–3-η-3-alkylbut-2-enyl)di-µ-bromodinickel complexes (8a–c) with 2-bromo-3-methylnaphthalene-1,4-…
Number of citations: 50 pubs.rsc.org
DA Shirley, WL Dean - Journal of the American Chemical Society, 1957 - ACS Publications
… (1.0 mmole) of 1,6,7-triinethoxy-2-bromo-3-methylnaphthalene in 5 ml. of dry benzene and the … (1.0 mmole) of l,6,7-trimethoxy-2bromo-3-methylnaphthalene in 5 ml. of ether was …
Number of citations: 15 pubs.acs.org
T Motomura, H Nakamura, M Suginome… - Bulletin of the …, 2005 - journal.csj.jp
… 2-Bromo-3-methylnaphthalene (12) was also prepared from the intermediate 6 (Scheme 3). Symmetrical naphthalene dimer and trimer with both ends substituted by two methoxy …
Number of citations: 32 www.journal.csj.jp
JG Smith, PW Dibble, RE Sandborn - The Journal of Organic …, 1986 - ACS Publications
… 2-Bromo-3-methylnaphthalene (21). The product from the bromination of thebis (… Hexachlorocyclopentadiene and 2-bromo-3-methylnaphthalene were distilled. The …
Number of citations: 127 pubs.acs.org
KK Gangangari - 2013 - search.proquest.com
… 27 yielded 2-bromo-3-methylnaphthalene 28 and hexachloropentadiene 29 onpyrolytic cracking. A reaction flask fitted with short path adapter was heated totemperatures above 260 C …
Number of citations: 0 search.proquest.com
P Müller, JP Schaller - Helvetica chimica acta, 1989 - Wiley Online Library
… When the reaction time was shortened from 18 to 2 h, 2-bromo-3-methylnaphthalene (Sc) was also observed. Since low-valent Ti usually does not attack aromatic chlorides [ 181, this …
Number of citations: 38 onlinelibrary.wiley.com
FF El-Senduny, SM Shabana, D Rösel… - Future medicinal …, 2021 - Future Science
… Reduction of diselenides with NaBH 4 and direct trapping of the formed sodium selenolate with either 2-bromo-6-methyl-1,4-benzoquinone or 2-bromo-3-methylnaphthalene-1,4-dione …
Number of citations: 21 www.future-science.com
JW Ellingboe, LJ Lombardo, TR Alessi… - Journal of medicinal …, 1993 - ACS Publications
… of 6u, l-fluoro-2-methylnaphthalene (Si),29 l-bromo-2-methylnaphthalene (8j),27 3-methyl-2(trifluoromethyl)naphthalene (8k) by trifluoromethylation17 of 2-bromo-3-methylnaphthalene, …
Number of citations: 33 pubs.acs.org

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